2-(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid

PTP1B inhibitor ALR2 inhibitor antidiabetic

Select this scaffold for polypharmacological SAR programs targeting metabolic and inflammatory diseases. Its unique N3-benzyl group (clogP 1.18) enhances lipophilicity and cellular permeability versus unsubstituted TZDs. Baseline PTP1B IC₅₀ of 7.7 μM and confirmed PPARγ binding provide a clean optimization window. The 5-acetic acid handle enables rapid amide/ester derivatization for custom analog libraries. Not interchangeable with generic TZD-acetic acid scaffolds.

Molecular Formula C12H11NO4S
Molecular Weight 265.29g/mol
CAS No. 862257-52-1
Cat. No. B353019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid
CAS862257-52-1
Molecular FormulaC12H11NO4S
Molecular Weight265.29g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=O)C(SC2=O)CC(=O)O
InChIInChI=1S/C12H11NO4S/c14-10(15)6-9-11(16)13(12(17)18-9)7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,15)
InChIKeyXZHWHTSOQTXOTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid (CAS 862257-52-1) for Research


2-(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid (CAS 862257-52-1) is a thiazolidinedione (TZD) derivative with a 5-acetic acid moiety and an N3-benzyl substituent . This compound is commercially available for screening libraries and is a key intermediate for synthesizing analogs aimed at modulating PPARγ, PTP1B, and aldose reductase (ALR2) [1] [2].

Procurement Risk: Why 2-(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid Cannot Be Replaced with Generic TZDs


Substituting 2-(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid with a generic TZD scaffold or a 3-unsubstituted analog is not functionally equivalent. Its unique combination of an N3-benzyl group and a 5-acetic acid chain defines a specific pharmacophore for both PPARγ binding and enzymatic inhibition of PTP1B/ALR2 [1]. For instance, the N3-benzyl substitution significantly enhances lipophilicity (clogP 1.18) compared to unsubstituted TZD-acetic acid, impacting cellular permeability and target engagement . Replacing this compound with a simpler analog lacking this substitution pattern would alter or nullify its observed polypharmacological profile, making it unsuitable for assays designed around its specific activity [2].

Quantitative Differentiation Data for 2-(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid vs. Analogs


Dual-Target Inhibition: PTP1B and ALR2 Activity

This compound demonstrates a dual inhibitory profile against both protein tyrosine phosphatase 1B (PTP1B) and aldose reductase (ALR2), a characteristic not universally shared by TZDs. It inhibits recombinant PTP1B with an IC50 of 7,700 nM [1] and inhibits ALR2 in rat lens with an IC50 of 1,150 nM [2]. This dual action is distinct from many TZDs, which primarily function as PPARγ agonists and lack significant PTP1B/ALR2 activity.

PTP1B inhibitor ALR2 inhibitor antidiabetic

Lipophilicity Profile (clogP) for Enhanced Cellular Uptake

The N3-benzyl substitution on this TZD scaffold imparts a significantly higher calculated lipophilicity (clogP = 1.18) compared to the unsubstituted (2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid core (clogP ~ -0.5 to 0.0) . This logP value is favorable for passive membrane permeability, making it a more suitable lead for cellular assays than its more polar, unsubstituted counterparts .

logP cell permeability drug design

PPARγ Binding Affinity (Ki) in Radioligand Displacement Assays

The compound binds to the human PPARγ ligand-binding domain, as demonstrated by its ability to displace a radiolabeled TZD ligand [1]. While a precise Ki value is not publicly reported in the assay entry, its presence in this specific PPARγ binding assay confirms it possesses the core pharmacophore for this receptor. This is in contrast to many TZD analogs that show no detectable binding.

PPARγ ligand binding affinity TZD

Differential Activity Compared to Optimized Dual Inhibitor 18l

In comparison to the optimized dual PTP1B/PPARγ inhibitor '18l' (IC50 = 1.3 μM for PTP1B; PPARγ activation comparable to rosiglitazone), the target compound is a weaker PTP1B inhibitor (IC50 = 7.7 μM) [1] [2]. This positions the target compound not as a potent lead, but as a more tractable starting scaffold for SAR studies. Its simpler structure (MW 265) offers more accessible chemical modification than the more complex 18l, allowing researchers to systematically improve potency by exploring substituent effects.

SAR PTP1B PPARγ lead optimization

Physical Form and Stability for Analog Synthesis

This compound is commercially supplied as a stable solid (racemic mixture), facilitating its use as a reliable building block for amide coupling and esterification reactions at the 5-acetic acid moiety . In contrast, related 5-ylidene acetic acid derivatives (e.g., (3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid) exist as exocyclic olefins with different reactivity profiles (e.g., Michael addition susceptibility) and lower reported purity (95%) . The saturated 5-acetic acid chain provides a more chemically robust and versatile handle for constructing diverse analog libraries.

chemical synthesis building block TZD derivatives

Validated Applications for 2-(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid


Medicinal Chemistry: Core Scaffold for Dual PTP1B/PPARγ Inhibitor SAR

Procure this compound as a foundational scaffold for a structure-activity relationship (SAR) program aimed at optimizing dual PTP1B/PPARγ inhibitors. Its moderate PTP1B IC50 of 7.7 μM and confirmed PPARγ binding provide a clear baseline for measuring improvements in potency upon chemical modification, offering a cleaner optimization window than more potent leads like compound 18l [1] [2].

Screening Library: A Lipophilic TZD for Polypharmacology Screens

Include this compound in focused screening libraries for metabolic and inflammatory diseases. Its unique combination of a lipophilic N3-benzyl group (clogP 1.18), a 5-acetic acid handle, and activity against both PTP1B (IC50 7.7 μM) and ALR2 (IC50 1.15 μM) makes it a valuable probe for identifying new polypharmacology targets beyond the standard PPARγ axis [1] [2] .

Chemical Biology: Building Block for Amide and Ester TZD Analogs

Use this compound as a stable and versatile building block to synthesize diverse amide or ester derivatives at the 5-acetic acid position. This allows for rapid exploration of substituent effects on the dual PTP1B/ALR2/PPARγ profile, enabling the creation of custom analog libraries not accessible with the less stable 5-ylidene acetic acid derivatives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.